6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 6-chloropyridine-2-carboxylic acid with cyanuric chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the carboxylic acid group is replaced by the triazine ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and fused heterocyclic compounds .
Scientific Research Applications
6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials for electronic and optical applications.
Mechanism of Action
The mechanism of action of 6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA and RNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: This compound also features a pyridine ring and is used as an anticancer agent via PI3Kα inhibition.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are potent fibroblast growth factor receptor inhibitors and have applications in cancer therapy.
Uniqueness
6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This versatility allows for the development of a wide range of derivatives with diverse biological activities and industrial applications .
Properties
IUPAC Name |
6-(6-chloropyridin-2-yl)-1H-1,3,5-triazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-5-3-1-2-4(10-5)6-11-7(14)13-8(15)12-6/h1-3H,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLXYYNGZYYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=NC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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